N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group, a furan ring, and a cycloheptathiophene moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Attachment of the furan ring: This can be done via cross-coupling reactions, such as Suzuki or Stille coupling.
Incorporation of the cycloheptathiophene moiety: This step may involve thiophene ring formation followed by cyclization to form the heptathiophene structure.
Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Scaling up reactions: Using larger reactors and optimizing reaction conditions for bulk production.
Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings.
Reduction: Reduction reactions may target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reducing agents: Including sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products:
Oxidation products: Sulfoxides or sulfones from the thiophene ring.
Reduction products: Alcohols or amines from the carbonyl groups.
Substitution products: Halogenated derivatives or substituted furans and thiophenes.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Research: Studying its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine core are crucial for binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N~2~-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-5-(2-FURYL)-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: Lacks the trifluoromethyl group, which may affect its potency and selectivity.
N~2~-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-5-(2-FURYL)-7-METHYL-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: Contains a methyl group instead of a trifluoromethyl group, potentially altering its pharmacokinetic properties.
Uniqueness: The presence of the trifluoromethyl group in N2-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development.
Properties
Molecular Formula |
C22H18F3N5O3S |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H18F3N5O3S/c23-22(24,25)16-9-12(14-6-4-8-33-14)27-17-10-13(29-30(16)17)20(32)28-21-18(19(26)31)11-5-2-1-3-7-15(11)34-21/h4,6,8-10H,1-3,5,7H2,(H2,26,31)(H,28,32) |
InChI Key |
COHADYBVQYXZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F |
Origin of Product |
United States |
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